![molecular formula C27H44O2 B3327925 3-[2-[1-(6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol CAS No. 39932-44-0](/img/structure/B3327925.png)
3-[2-[1-(6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol
Overview
Description
This compound belongs to the class of organic compounds known as vitamin D and derivatives . These are compounds containing a secosteroid backbone, usually secoergostane or secocholestane .
Molecular Structure Analysis
The molecular structure of this compound was elucidated by spectroscopic analysis, including high-resolution mass spectroscopy, and 1D and 2D NMR techniques . The HR-ESI (+)MS data revealed a pseudo-molecular ion consistent with the molecular formula C18H27NO5 .Physical And Chemical Properties Analysis
The compound is described as a colorless amorphous powder . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Catalysis and Chemical Transformations : Studies on the aromatization of hydrocarbons, as mentioned in research on platinum-alumina catalysts, indicate the potential for chemical compounds with complex structures to participate in or be the result of catalytic processes (Pines & Nogueira, 1981) Read more.
Pharmacological Studies and Drug Development : Compounds with intricate structures are often evaluated for their pharmacological properties. For example, research into the development of new anticancer drugs explores compounds for tumor specificity and reduced toxicity to healthy cells (Sugita et al., 2017) Read more.
Material Science and Organic Electronics : The development of materials for organic light-emitting diodes (OLEDs) involves the synthesis and application of organic compounds with specific electronic properties. The review on BODIPY-based materials for OLEDs exemplifies the relevance of chemical synthesis in creating novel materials for electronic applications (Squeo & Pasini, 2020) Read more.
Mechanism of Action
Target of Action
It is known that similar compounds are often involved in interactions with various proteins or receptors within the body .
Mode of Action
The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a manner similar to other structurally related compounds, potentially leading to changes in cellular processes .
Biochemical Pathways
It is plausible that it may influence various metabolic or signaling pathways, given the structural complexity and potential for diverse interactions .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .
Result of Action
It is likely that its interaction with cellular targets leads to changes in cellular function or signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h9,11-12,20,23-25,28-29H,6-8,10,13-18H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVWRMXOHIVZBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)(C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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